
2-Chloro-4-pyridylcyclopentylketone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-4-pyridylcyclopentylketone is an organic compound that features a pyridine ring substituted with a chlorine atom at the 2-position and a cyclopentyl ketone group at the 4-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-pyridylcyclopentylketone typically involves the reaction of 2-chloro-4-pyridinecarboxaldehyde with cyclopentanone under acidic or basic conditions. The reaction proceeds through a nucleophilic addition-elimination mechanism, resulting in the formation of the desired ketone.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-4-pyridylcyclopentylketone can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or thiourea.
Major Products
Oxidation: Formation of 2-chloro-4-pyridylcyclopentanoic acid.
Reduction: Formation of 2-chloro-4-pyridylcyclopentanol.
Substitution: Formation of various substituted pyridylcyclopentyl derivatives.
Applications De Recherche Scientifique
2-Chloro-4-pyridylcyclopentylketone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Chloro-4-pyridylcyclopentylketone involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-4-pyridylcyclohexylketone: Similar structure but with a cyclohexyl group instead of a cyclopentyl group.
2-Chloro-4-pyridylmethylketone: Similar structure but with a methyl group instead of a cyclopentyl group.
Uniqueness
2-Chloro-4-pyridylcyclopentylketone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C21H22Cl2N2O |
|---|---|
Poids moléculaire |
389.3 g/mol |
Nom IUPAC |
bis(2-chloro-1-pyridin-4-ylcyclopentyl)methanone |
InChI |
InChI=1S/C21H22Cl2N2O/c22-17-3-1-9-20(17,15-5-11-24-12-6-15)19(26)21(10-2-4-18(21)23)16-7-13-25-14-8-16/h5-8,11-14,17-18H,1-4,9-10H2 |
Clé InChI |
XXGSJCCFBGDFII-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C(C1)(C2=CC=NC=C2)C(=O)C3(CCCC3Cl)C4=CC=NC=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



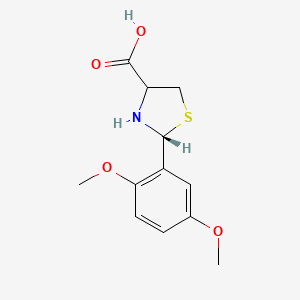
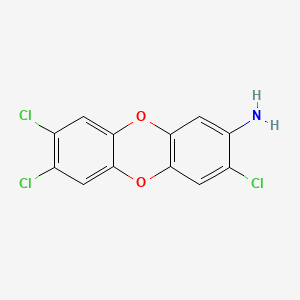


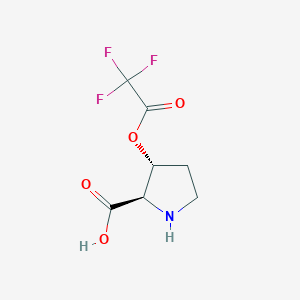

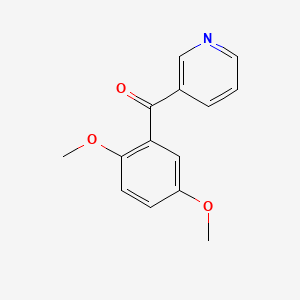
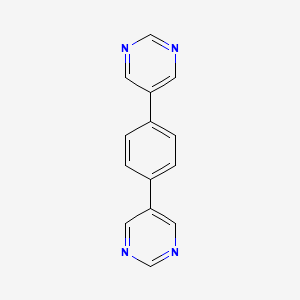

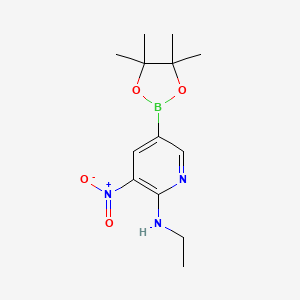

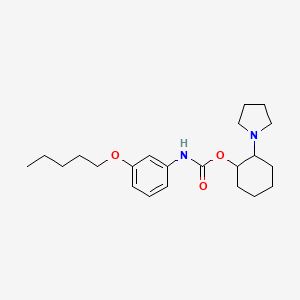
![6-Nitrobenzo[d]isothiazole](/img/structure/B11768459.png)
